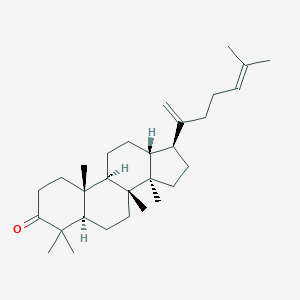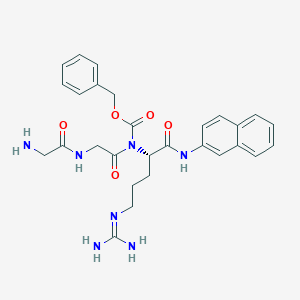
Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide
Descripción general
Descripción
Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is a synthetic peptide derivative commonly used in biochemical research. It is known for its role as a substrate in protease assays, particularly for enzymes like trypsin and other serine proteases. The compound is characterized by its complex structure, which includes a benzyloxycarbonyl (Z) protecting group, two glycyl residues, an arginine residue, and a beta-naphthylamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is used to protect the amino group of the arginine residue during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis reactions, particularly in the presence of proteases, leading to the cleavage of peptide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, especially involving the naphthylamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin are commonly used to catalyze the hydrolysis of the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the naphthylamide moiety.
Substitution: Nucleophiles such as amines can react with the benzyloxycarbonyl group under basic conditions.
Major Products Formed:
Hydrolysis: The major products include smaller peptide fragments and free amino acids.
Oxidation: Oxidized derivatives of the naphthylamide moiety.
Substitution: Substituted derivatives of the benzyloxycarbonyl group.
Aplicaciones Científicas De Investigación
Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is widely used in scientific research due to its role as a substrate in protease assays. It is utilized to study the activity and specificity of various proteases, including trypsin and other serine proteases. The compound is also employed in the development of protease inhibitors, which have therapeutic potential in treating diseases such as cancer and viral infections. Additionally, it serves as a model compound in the study of peptide synthesis and peptide-protein interactions .
Mecanismo De Acción
The mechanism of action of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide involves its recognition and cleavage by proteases. The arginine residue is a key recognition site for trypsin and other serine proteases, which cleave the peptide bond adjacent to the arginine. The cleavage releases the beta-naphthylamide moiety, which can be detected spectrophotometrically, allowing for the quantification of protease activity .
Comparación Con Compuestos Similares
Benzyloxycarbonyl-glycyl-glycyl-arginine p-nitroanilide: Another substrate used in protease assays, differing in the chromogenic group (p-nitroanilide vs. beta-naphthylamide).
Benzyloxycarbonyl-glycyl-glycyl-lysine beta-naphthylamide: Similar structure but with lysine instead of arginine, used to study different protease specificities.
Uniqueness: Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is unique due to its specific recognition by trypsin and other serine proteases, making it a valuable tool in protease research. The beta-naphthylamide moiety provides a convenient spectrophotometric readout, enhancing its utility in enzymatic assays .
Propiedades
IUPAC Name |
benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVGNOJQGYIXFL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938207 | |
| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17278-97-6 | |
| Record name | Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


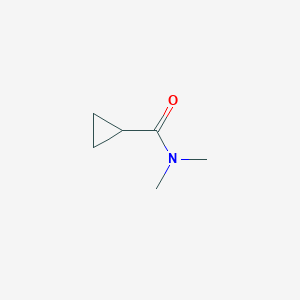
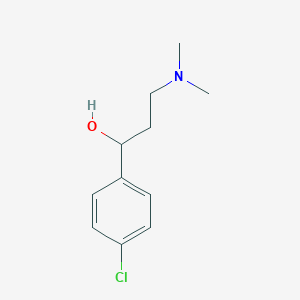
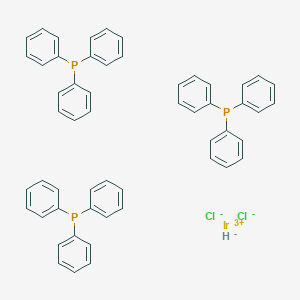
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
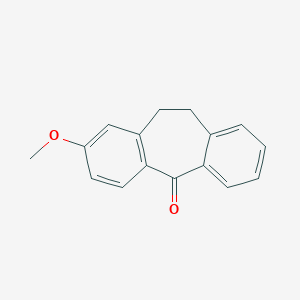
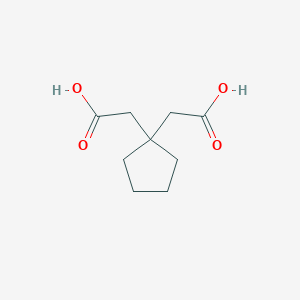
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
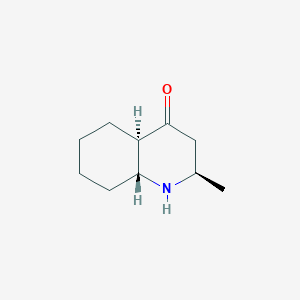
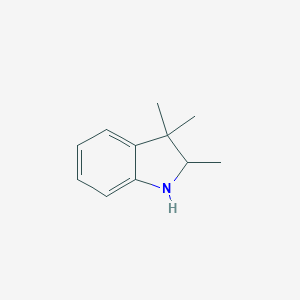
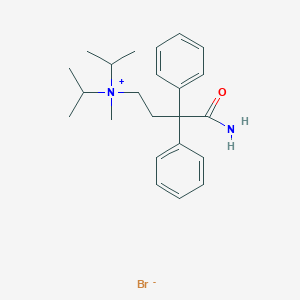
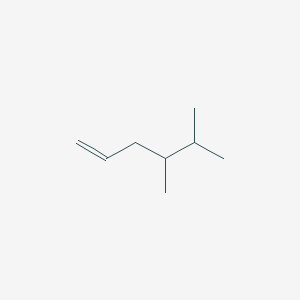
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
